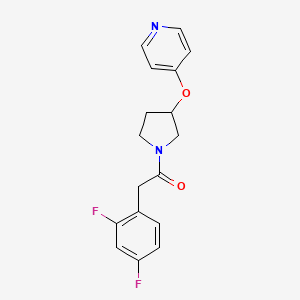
2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16F2N2O2 and its molecular weight is 318.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research into compounds with structures similar to "2-(2,4-Difluorophenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone" often focuses on their synthesis and reactivity. For instance, the synthesis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands has been explored for the immortal ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) and l-lactide (l-LA), showcasing the potential of these complexes in polymer chemistry (Wang et al., 2012). Similarly, the utilization of 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in metal-free [2+2] cycloaddition reactions for synthesizing substituted cyclobutenes has been demonstrated, highlighting innovative approaches to cycloaddition reactions without the need for metal catalysts or extreme conditions (Alcaide et al., 2015).
Structural Characterization
Structural characterization forms a significant part of research into these compounds, with studies often utilizing a variety of spectroscopic and crystallographic techniques. For example, the synthesis and X-ray diffraction analysis of a novel pyrrole derivative for corrosion inhibition purposes were reported, showcasing the importance of detailed structural elucidation in understanding the properties and potential applications of these compounds (Louroubi et al., 2019).
Optical and Material Properties
Research has also delved into the optical and material properties of compounds with similar structural features, such as the development of highly soluble fluorinated polyimides derived from novel pyridine-containing diamines. These studies emphasize the compounds' potential in creating materials with desirable thermal stability, mechanical strength, and optical transparency, indicating their applicability in advanced material science (Yan et al., 2011).
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-2-1-12(16(19)10-13)9-17(22)21-8-5-15(11-21)23-14-3-6-20-7-4-14/h1-4,6-7,10,15H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBTUVVUOPCRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

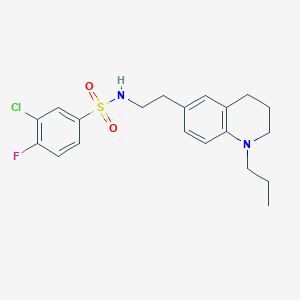

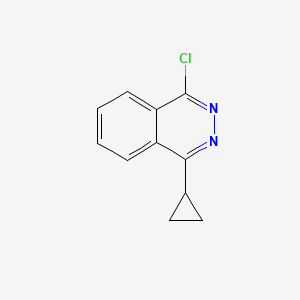
![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)
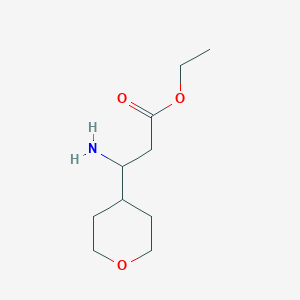
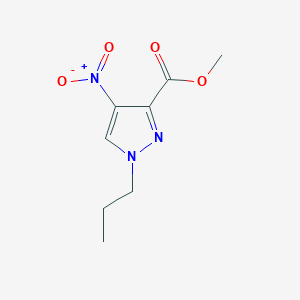
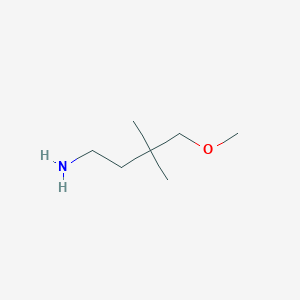
![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
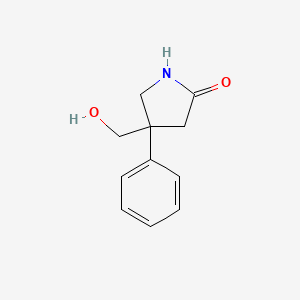
![3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine](/img/structure/B2579867.png)
![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2579868.png)
![1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2579869.png)
